(3S,3As,6aR)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[b]pyrrol-3-ol;hydrochloride
Description
The compound (3S,3aS,6aR)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[b]pyrrol-3-ol; hydrochloride is a bicyclic secondary alcohol hydrochloride salt. Its structure features a fused cyclopentane-pyrrolidine core with a hydroxyl group at position 3 and a hydrochloride counterion. This stereospecific configuration (3S,3aS,6aR) distinguishes it from other bicyclic analogs and influences its physicochemical and biological properties, including solubility, stability, and enzyme interactions .
Properties
IUPAC Name |
(3S,3aS,6aR)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[b]pyrrol-3-ol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO.ClH/c9-7-4-8-6-3-1-2-5(6)7;/h5-9H,1-4H2;1H/t5-,6+,7+;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZZCUUOCVMUWIL-VWZUFWLJSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(C1)NCC2O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2[C@@H](C1)NC[C@H]2O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2230800-23-2 | |
| Record name | rac-(3R,3aR,6aS)-octahydrocyclopenta[b]pyrrol-3-ol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,3As,6aR)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[b]pyrrol-3-ol;hydrochloride involves several steps, including cyclization and resolution processes. One common method involves the use of enzyme-catalyzed resolution, which is an environmentally friendly technique with high efficiency and mild reaction conditions. For example, the synthesis can start with a precursor such as 2,3-dihydrofuran, followed by radical cyclization catalyzed by cobaloxime, and finally, hydrolysis of the racemic ester catalyzed by lipase .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. The use of lipase-catalyzed resolution in a continuous flow system has been shown to produce the compound with high enantiomeric excess and yield .
Chemical Reactions Analysis
Types of Reactions
(3S,3As,6aR)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[b]pyrrol-3-ol;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like Dess-Martin periodinane for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like alkyl halides for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
(3S,3As,6aR)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[b]pyrrol-3-ol;hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound’s biological activity makes it a valuable tool in studying biochemical pathways and enzyme interactions.
Medicine: It is investigated for its potential therapeutic effects, including its use as a ligand in drug design.
Mechanism of Action
The mechanism of action of (3S,3As,6aR)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[b]pyrrol-3-ol;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction often involves hydrogen bonding and hydrophobic interactions, which stabilize the compound’s binding to its target. The exact pathways involved depend on the specific biological context and the target molecule .
Comparison with Similar Compounds
Structural and Stereochemical Comparisons with Analogous Compounds
Core Bicyclic Frameworks
The target compound belongs to the octahydrocyclopenta[b]pyrrole family, which varies in ring fusion ([b] vs. [c] pyrrole) and substituent positions. Key analogs include:
Key Observations :
- Ring Fusion: [b]-pyrrole fusion (target) vs.
- Stereochemistry : The 3S,3aS,6aR configuration in the target compound contrasts with the 2S,3aS,6aS configuration in analog 47, affecting enzyme recognition (e.g., proline hydroxylase selectivity) .
- Functional Groups : Hydroxyl vs. carboxylic acid or ester groups (e.g., benzyl esters in ) dictate solubility and bioactivity.
Functional Group Variations
Hydroxyl vs. Carboxylic Acid Derivatives
- Carboxylic Acid (Analog 47) : Serves as a substrate for proline hydroxylases, yielding hydroxylated products like (2S,3R,3aS,6aR)-3-hydroxy derivatives .
- Benzyl Esters () : Used as synthetic intermediates or impurities in cardiovascular drugs; ester groups improve lipophilicity but require metabolic cleavage for activation .
Salt Forms
- Hydrochloride Salt (Target) : Increases aqueous solubility compared to free bases, critical for bioavailability.
- Free Bases (e.g., ): Limited solubility but useful in organic synthesis.
Enzyme Selectivity and Metabolite Formation
Proline hydroxylases (e.g., cisP3H, transP4H) exhibit strict stereochemical preferences. For instance:
Physicochemical Properties
Biological Activity
The compound (3S,3aS,6aR)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[b]pyrrol-3-ol; hydrochloride is a bicyclic structure that has garnered attention for its potential biological activities. This article delves into its biological properties, synthesis methods, and relevant case studies that highlight its pharmacological significance.
Structure and Composition
- IUPAC Name : (3S,3aS,6aR)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[b]pyrrol-3-ol; hydrochloride
- Molecular Formula : C10H18ClN
- Molar Mass : 189.71 g/mol
- CAS Number : 926276-11-1
Research indicates that the compound may interact with various biological targets through mechanisms such as enzyme inhibition and receptor modulation. Its structural characteristics suggest potential interactions with G-protein coupled receptors (GPCRs) and other signaling pathways crucial for cellular functions.
Pharmacological Effects
- Antitumor Activity : Preliminary studies suggest that derivatives of octahydrocyclopenta[b]pyrrole structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to this structure have shown promise in inhibiting the growth of colon cancer cells (HCT-116) with a GI50 value in the nanomolar range .
- Neuroprotective Effects : The bicyclic nature of the compound may confer neuroprotective properties. Studies have indicated that related compounds can modulate neurotransmitter systems and provide protective effects against neurodegenerative conditions.
Case Study 1: Antitumor Properties
A study published in 2019 explored the synthesis of pyrrole derivatives and their biological activities. One derivative demonstrated significant inhibition of cancer cell proliferation through interaction with ATP-binding sites on growth factor receptors like EGFR and VEGFR2 . This suggests that similar mechanisms could be explored for our compound.
Case Study 2: Neuroprotective Potential
Research focusing on bicyclic compounds has indicated their ability to cross the blood-brain barrier and modulate neuroinflammatory responses. This opens avenues for investigating the neuroprotective potential of our compound in models of neurodegeneration.
Comparative Analysis of Biological Activity
| Compound | Activity Type | Target | IC50/Effect |
|---|---|---|---|
| (3S,3aS,6aR)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[b]pyrrol-3-ol | Antitumor | HCT-116 | GI50 ~ 1.0–1.6 × 10^-8 M |
| Ethyl 4-amino-3-chloro-1H-pyrrole-2,5-dione | Antitumor | EGFR/VEGFR2 | IC50 ~ 0.1 µM |
| Tert-butyl derivative of octahydrocyclopenta[c]pyrrole | Neuroprotective | Neurotransmitter systems | Modulates inflammation |
Q & A
Q. What are the common synthetic routes for preparing (3S,3aR,6aS)-octahydrocyclopenta[b]pyrrol-3-ol hydrochloride, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The synthesis typically involves cyclization of precursor amines or ketones under acidic or basic conditions. For example, refluxing in acetonitrile with potassium carbonate and methyl iodide has been used for similar bicyclic pyrrolidine derivatives . Optimization strategies include:
- Temperature Control : Maintaining reflux conditions (e.g., 80–100°C) to enhance reaction kinetics without decomposition.
- Catalyst Screening : Testing bases like triethylamine or Lewis acids to improve cyclization efficiency.
- Purification : Column chromatography (ethyl acetate/hexane, 1:4) or recrystallization from methanol/2-propanol to isolate the hydrochloride salt .
Table 1 : Example Reaction Conditions from Analogous Compounds
| Precursor | Solvent | Catalyst | Yield (%) | Purity (HPLC) | Reference |
|---|---|---|---|---|---|
| Hexahydroxy-pyrrolone | Acetonitrile | K₂CO₃ | 65 | >95% | |
| Functionalized amine | Dichloromethane | Et₃N | 78 | 98% |
Q. What analytical techniques are most effective for confirming the stereochemical configuration and purity of this compound?
- Methodological Answer :
- Chiral HPLC : Separates enantiomers using a chiral stationary phase (e.g., amylose-based columns) to verify stereochemical integrity .
- NMR Spectroscopy : 2D NMR (COSY, NOESY) resolves coupling constants and spatial proximities to confirm bicyclic ring geometry and substituent orientation .
- X-ray Crystallography : Definitive proof of stereochemistry via crystal structure analysis, especially for novel derivatives .
- Purity Assessment : Combustion analysis (C, H, N) and mass spectrometry (HRMS) validate elemental composition .
Q. How does the hydrochloride salt form influence the compound's solubility and stability in aqueous solutions?
- Methodological Answer : The hydrochloride salt enhances aqueous solubility via ion-dipole interactions. Stability studies should include:
- pH-Dependent Solubility Tests : Measure solubility in buffers (pH 1–7.4) to simulate physiological conditions.
- Accelerated Stability Testing : Incubate at 40°C/75% RH for 4 weeks, monitoring degradation via HPLC .
- Hygroscopicity Analysis : Dynamic vapor sorption (DVS) to assess moisture uptake, critical for storage protocols .
Advanced Research Questions
Q. What strategies can resolve contradictions in spectroscopic data (e.g., NMR, IR) when characterizing this bicyclic pyrrolidine derivative?
- Methodological Answer :
- Variable Temperature (VT) NMR : Resolves dynamic effects (e.g., ring-flipping) that obscure proton splitting patterns .
- Isotopic Labeling : Introduce ¹³C or ¹⁵N labels to trace ambiguous signals in crowded spectra.
- DFT Calculations : Predict NMR chemical shifts using Gaussian or ORCA software, comparing computed vs. experimental data .
- IR Coupled with Raman Spectroscopy : Differentiate between conformational isomers (e.g., chair vs. boat) via vibrational mode analysis .
Q. How can computational methods predict the compound's interaction with biological targets, and what validation experiments are required?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger to model binding poses with receptors (e.g., GPCRs). Focus on hydrogen bonding with the hydroxyl group and salt bridges from the hydrochloride .
- Molecular Dynamics (MD) Simulations : Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess binding stability and conformational flexibility .
- Validation :
- Surface Plasmon Resonance (SPR) : Measure binding kinetics (kₐ, kₐ) to confirm computational predictions.
- Mutagenesis Studies : Alter key receptor residues (e.g., Asp113 in α-adrenergic receptors) to test docking hypotheses .
Q. What experimental approaches investigate the metabolic stability of this compound in hepatic microsomal assays?
- Methodological Answer :
- In Vitro Microsomal Incubation : Incubate with rat/human liver microsomes (1 mg/mL) and NADPH (1 mM) at 37°C. Sample at 0, 15, 30, 60 min .
- LC-MS/MS Quantification : Monitor parent compound depletion and metabolite formation (e.g., hydroxylation at C3 or N-demethylation) .
- CYP Enzyme Inhibition Assays : Use isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) to identify major metabolic pathways .
Table 2 : Example Metabolic Stability Data from Analogous Compounds
| Species | t₁/₂ (min) | Clint (µL/min/mg) | Major Metabolite | Reference |
|---|---|---|---|---|
| Rat | 28 | 45 | 3-Hydroxy derivative | |
| Human | 42 | 32 | N-Oxide |
Key Considerations for Data Contradiction Analysis
- Stereochemical Purity : Even minor enantiomeric impurities (e.g., 2% contamination) can skew biological activity data. Use chiral SFC (supercritical fluid chromatography) for rigorous quality control .
- Salt Dissociation in Solution : The hydrochloride may dissociate in buffered solutions, altering bioavailability. Conduct ion-selective electrode (ISE) measurements to quantify free base vs. ionized forms .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
